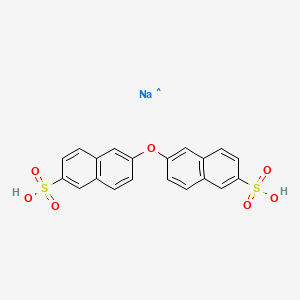
3-Fluoro-4-iodo-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-iodo-N-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a fluorine atom at the third position, an iodine atom at the fourth position, and a methyl group attached to the nitrogen atom of the aniline structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodo-N-methylaniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives followed by nucleophilic substitution reactions. For instance, starting with 4-iodoaniline, a fluorination reaction can be carried out using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency.
化学反応の分析
Types of Reactions: 3-Fluoro-4-iodo-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed to replace the iodine atom with other nucleophiles like cyanide, thiol, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst (H2/Pd)
Substitution: Sodium cyanide (NaCN), thiourea (NH2CSNH2), ammonia (NH3)
Major Products Formed:
- Quinones, nitroso derivatives, amine derivatives, and substituted anilines.
科学的研究の応用
3-Fluoro-4-iodo-N-methylaniline finds extensive use in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and imaging agents for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 3-Fluoro-4-iodo-N-methylaniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity, influencing its pharmacokinetic and pharmacodynamic properties.
Similar Compounds:
3-Fluoro-4-methylaniline: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.
4-Iodoaniline: Contains an iodine atom but lacks the fluorine and methyl groups, leading to distinct chemical behavior.
3-Iodo-4-methylaniline: Similar structure but lacks the fluorine atom, affecting its chemical properties and uses.
Uniqueness: this compound stands out due to the combined presence of fluorine, iodine, and methyl groups, which impart unique electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C7H7FIN |
|---|---|
分子量 |
251.04 g/mol |
IUPAC名 |
3-fluoro-4-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7FIN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 |
InChIキー |
KOVCGAQLFJQQJG-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=C(C=C1)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


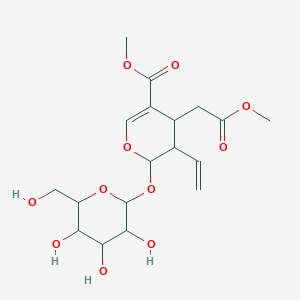
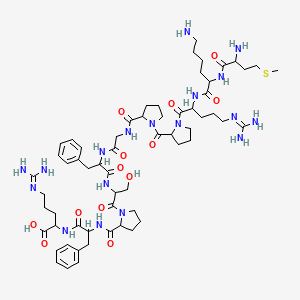
![6-[(5,19-Dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-9,11,13-trien-8-yl)oxy]-4-methoxy-2-methyloxan-3-ol](/img/no-structure.png)
![13-Hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12322901.png)
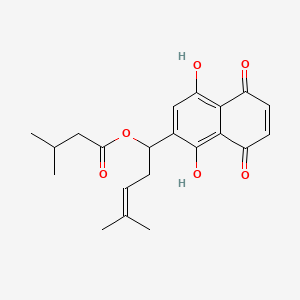

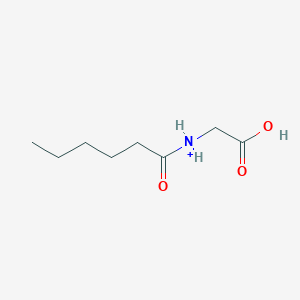
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)
![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)
